molecular formula C11H19NSi B13796195 Dimethyl(phenyldimethylsilylmethyl)amine CAS No. 54926-29-3

Dimethyl(phenyldimethylsilylmethyl)amine

Katalognummer: B13796195
CAS-Nummer: 54926-29-3
Molekulargewicht: 193.36 g/mol
InChI-Schlüssel: YWEUYNRHLCXDKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(phenyldimethylsilylmethyl)amine is an organic compound that features a unique combination of dimethylamine and phenyldimethylsilylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(phenyldimethylsilylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenyldimethylsilylmethyl chloride under anhydrous conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(phenyldimethylsilylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethyl(phenyldimethylsilylmethyl)amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl(phenyldimethylsilylmethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including carbonyl compounds, halides, and other electrophilic species. The presence of the silyl group enhances its reactivity and stability, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl(phenyldimethylsilylmethyl)amine is unique due to the presence of both dimethylamine and phenyldimethylsilylmethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

54926-29-3

Molekularformel

C11H19NSi

Molekulargewicht

193.36 g/mol

IUPAC-Name

1-[dimethyl(phenyl)silyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C11H19NSi/c1-12(2)10-13(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI-Schlüssel

YWEUYNRHLCXDKJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C[Si](C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.